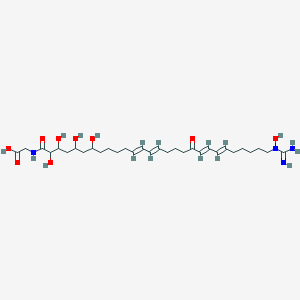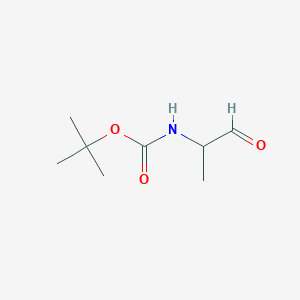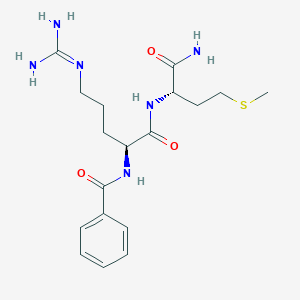![molecular formula C15H19NO3 B055758 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine CAS No. 122427-16-1](/img/structure/B55758.png)
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a piperidine derivative that has been synthesized using various methods and has been found to exhibit several biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway.
Biochemical And Physiological Effects
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine has been found to exhibit several biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties. It has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine in lab experiments is its potential for use as a therapeutic agent in the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.
Future Directions
There are several future directions for research on 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine. One potential direction is to further investigate its potential use as a therapeutic agent in the treatment of neurodegenerative diseases. Another direction is to study its effects on other signaling pathways in the body. Additionally, further studies are needed to optimize its use in lab experiments and clinical trials.
Synthesis Methods
The synthesis of 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine has been reported in several studies. One of the most common methods involves the reaction of piperidine with 3-(1,3-benzodioxol-5-yl)propenal in the presence of a catalyst. Another method involves the reaction of piperidine with 3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol in the presence of a base.
Scientific Research Applications
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine has been found to exhibit several potential applications in the field of medicine. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
properties
CAS RN |
122427-16-1 |
|---|---|
Product Name |
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine |
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine |
InChI |
InChI=1S/C15H19NO3/c17-16-9-2-1-5-13(16)6-3-4-12-7-8-14-15(10-12)19-11-18-14/h3-4,7-8,10,13,17H,1-2,5-6,9,11H2/b4-3+ |
InChI Key |
CDDBPMZDDVHXFN-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C(C1)C/C=C/C2=CC3=C(C=C2)OCO3)O |
SMILES |
C1CCN(C(C1)CC=CC2=CC3=C(C=C2)OCO3)O |
Canonical SMILES |
C1CCN(C(C1)CC=CC2=CC3=C(C=C2)OCO3)O |
synonyms |
3,4-methylenedioxycinnamylhydroxypiperidine MDCP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



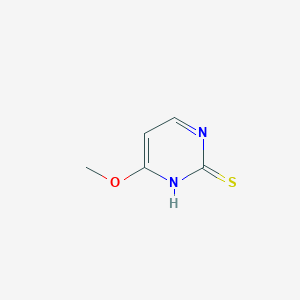

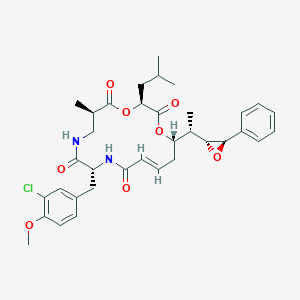
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)
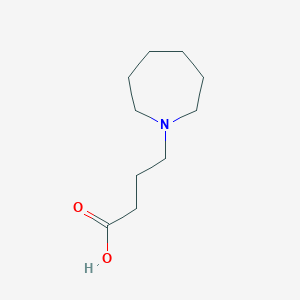
![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)

